5-Bromo-3-hydroxy-3-vinylindolin-2-one
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Overview
Description
5-Bromo-3-hydroxy-3-vinylindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a bromine atom, a hydroxyl group, and a vinyl group in the indolin-2-one structure makes this compound a compound of interest for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxy-3-vinylindolin-2-one typically involves several steps. One common method includes the Fischer indole synthesis, followed by a Heck alkylation of an intermediate ketone enolate. The transformation of a ketone carbonyl into an epoxide and the conversion of an epoxide into an allylic alcohol are also key steps in the synthesis .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-hydroxy-3-vinylindolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-bromo-3-oxo-3-vinylindolin-2-one.
Reduction: Formation of 5-bromo-3-hydroxy-3-ethylindolin-2-one.
Substitution: Formation of various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-hydroxy-3-vinylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mechanism of Action
The mechanism of action of 5-Bromo-3-hydroxy-3-vinylindolin-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the hydroxyl and vinyl groups, making it less versatile in chemical reactions.
3-Hydroxyindolin-2-one: Lacks the bromine and vinyl groups, affecting its reactivity and biological activity.
3-Vinylindolin-2-one: Lacks the bromine and hydroxyl groups, altering its chemical properties.
Uniqueness
5-Bromo-3-hydroxy-3-vinylindolin-2-one is unique due to the combination of the bromine atom, hydroxyl group, and vinyl group in the indolin-2-one structure. This combination provides a unique set of chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8BrNO2 |
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Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-bromo-3-ethenyl-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-2-10(14)7-5-6(11)3-4-8(7)12-9(10)13/h2-5,14H,1H2,(H,12,13) |
InChI Key |
SGIOFCVIGLQPHX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C2=C(C=CC(=C2)Br)NC1=O)O |
Origin of Product |
United States |
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